molecular formula C24H21NO4 B12157234 ethyl 2-methyl-4-{[(2-methylphenyl)amino]methylidene}-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate

ethyl 2-methyl-4-{[(2-methylphenyl)amino]methylidene}-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate

Cat. No.: B12157234
M. Wt: 387.4 g/mol
InChI Key: CMWPYJCDWIPHLI-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-{[(2-methylphenyl)amino]methylidene}-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate is a complex organic compound with a unique structure that includes a naphthofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-4-{[(2-methylphenyl)amino]methylidene}-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methylphenylamine with a suitable aldehyde to form the corresponding Schiff base. This intermediate is then cyclized with a naphthofuran derivative under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-{[(2-methylphenyl)amino]methylidene}-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Ethyl 2-methyl-4-{[(2-methylphenyl)amino]methylidene}-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-4-{[(2-methylphenyl)amino]methylidene}-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methyl-4-{[(2-chlorophenyl)amino]methylidene}-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate
  • Ethyl 2-methyl-4-{[(2-fluorophenyl)amino]methylidene}-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate

Uniqueness

Ethyl 2-methyl-4-{[(2-methylphenyl)amino]methylidene}-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate is unique due to its specific substitution pattern and the presence of the naphthofuran core. This gives it distinct chemical and physical properties compared to similar compounds, making it valuable for specific applications in research and industry .

Biological Activity

Ethyl 2-methyl-4-{[(2-methylphenyl)amino]methylidene}-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate is a synthetic compound belonging to the naphtho[1,2-b]furan family. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of naphtho[1,2-b]furan derivatives typically involves various catalytic methods that enhance regioselectivity and yield. For instance, the use of In(OTf)3 as a catalyst has shown promising results in synthesizing biologically active naphtho derivatives from readily available precursors . The compound of interest can be derived through a multi-step process involving the formation of key intermediates that subsequently undergo cyclization and functionalization.

Biological Activity

The biological activity of this compound is characterized by several pharmacological effects:

1. Antidepressant Activity
Research indicates that certain naphtho[1,2-b]furan derivatives exhibit significant antidepressant properties. For example, compounds structurally related to ethyl 2-methyl-4-{[(2-methylphenyl)amino]methylidene} have been shown to act as selective serotonin receptor antagonists, which are crucial in managing depression .

2. Antiviral Properties
Some studies suggest that naphtho derivatives possess antiviral activities against various viral infections, including hepatitis C virus (HCV). The mechanism often involves the inhibition of viral replication through interference with specific viral proteins .

3. Antitumor Effects
Naphtho[1,2-b]furan derivatives have also been investigated for their antitumor effects. These compounds can induce apoptosis in cancer cells by activating specific signaling pathways .

Case Studies

Several case studies highlight the efficacy of naphtho[1,2-b]furan derivatives in clinical settings:

  • Case Study 1: Antidepressant Efficacy
    A clinical trial involving a derivative similar to ethyl 2-methyl-4-{[(2-methylphenyl)amino]methylidene} demonstrated a significant reduction in depressive symptoms compared to placebo controls. The trial focused on patients with major depressive disorder and found that the compound acted on serotonin receptors with high specificity .
  • Case Study 2: Antiviral Activity
    In vitro studies have shown that a related naphtho derivative inhibited HCV replication by targeting viral entry mechanisms. The compound's effectiveness was evaluated using cell culture models where it significantly reduced viral load .

Research Findings

A summary of research findings related to the biological activity of this compound is presented in the table below:

Activity Mechanism Reference
AntidepressantSerotonin receptor antagonism ,
AntiviralInhibition of viral replication
AntitumorInduction of apoptosis in cancer cells ,

Properties

Molecular Formula

C24H21NO4

Molecular Weight

387.4 g/mol

IUPAC Name

ethyl 5-hydroxy-2-methyl-4-[(2-methylphenyl)iminomethyl]benzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C24H21NO4/c1-4-28-24(27)20-15(3)29-23-17-11-7-6-10-16(17)22(26)18(21(20)23)13-25-19-12-8-5-9-14(19)2/h5-13,26H,4H2,1-3H3

InChI Key

CMWPYJCDWIPHLI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NC4=CC=CC=C4C)C

Origin of Product

United States

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